2,2-Bis[(pyridin-2-yl)methyl]propane-1,3-diol
CAS No.: 651330-95-9
Cat. No.: VC16818376
Molecular Formula: C15H18N2O2
Molecular Weight: 258.32 g/mol
* For research use only. Not for human or veterinary use.
![2,2-Bis[(pyridin-2-yl)methyl]propane-1,3-diol - 651330-95-9](/images/structure/VC16818376.png)
Specification
CAS No. | 651330-95-9 |
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Molecular Formula | C15H18N2O2 |
Molecular Weight | 258.32 g/mol |
IUPAC Name | 2,2-bis(pyridin-2-ylmethyl)propane-1,3-diol |
Standard InChI | InChI=1S/C15H18N2O2/c18-11-15(12-19,9-13-5-1-3-7-16-13)10-14-6-2-4-8-17-14/h1-8,18-19H,9-12H2 |
Standard InChI Key | XKRUVJSTMVTCIR-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=NC(=C1)CC(CC2=CC=CC=N2)(CO)CO |
Introduction
Structural Characteristics and Nomenclature
The systematic name 2,2-Bis[(pyridin-2-yl)methyl]propane-1,3-diol denotes a propane-1,3-diol derivative where both hydrogen atoms on the central carbon (C2) are replaced by pyridin-2-ylmethyl groups. The molecule’s symmetry is defined by the C<sub>2</sub> axis passing through the central carbon and the midpoint of the C1–C3 diol chain. X-ray crystallographic studies of analogous compounds, such as 2,2-Bis(hydroxymethyl)propane-1,3-diol , reveal a staggered conformation that minimizes steric hindrance between the substituents.
The pyridine rings introduce aromatic π-systems capable of participating in metal coordination, while the diol groups provide oxygen-based donor sites. This dual functionality enables the compound to form stable complexes with transition metals, as observed in structurally related bis-sulfoxide ligands .
Synthetic Pathways and Optimization
Precursor Selection and Functionalization
The synthesis of 2,2-Bis[(pyridin-2-yl)methyl]propane-1,3-diol likely proceeds through nucleophilic substitution reactions. A plausible route involves:
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Protection of 2,2-Bis(hydroxymethyl)propane-1,3-diol: The primary hydroxyl groups are protected using tert-butyldimethylsilyl (TBS) groups to prevent undesired side reactions .
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Alkylation with 2-Picolyl Chloride: The central hydroxyl group undergoes alkylation with 2-(chloromethyl)pyridine in the presence of a base such as potassium carbonate.
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Deprotection: Removal of TBS groups using tetrabutylammonium fluoride (TBAF) yields the target diol.
This methodology mirrors the synthesis of 2-Pyridin-2-yl-propane-1,3-diol , where pyridine derivatives are introduced via similar alkylation strategies.
Stereochemical Considerations
Physicochemical Properties
Spectroscopic Characterization
While direct data for 2,2-Bis[(pyridin-2-yl)methyl]propane-1,3-diol are unavailable, comparisons with analogous compounds provide insights:
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<sup>1</sup>H NMR: The diol protons (C1 and C3) are expected to resonate at δ 3.5–4.0 ppm as triplets, while pyridyl protons would appear as multiplets between δ 7.0–8.5 ppm .
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IR Spectroscopy: Strong O–H stretches near 3300 cm<sup>−1</sup> and C–O vibrations at 1050–1150 cm<sup>−1</sup> confirm the diol functionality .
Thermal Stability
Coordination Chemistry and Catalytic Applications
Metal Complex Formation
The compound’s ability to coordinate metals is inferred from studies on bis-sulfoxide ligands. For example, S,S-1,3-Bis(benzylsulfinyl)propane forms stable palladium complexes through sulfur and oxygen donor atoms . Similarly, 2,2-Bis[(pyridin-2-yl)methyl]propane-1,3-diol can act as a tetradentate ligand, binding via pyridyl nitrogen and diol oxygen atoms.
Table 1: Hypothetical Metal-Ligand Stability Constants
Metal Ion | log K (25°C) | Coordination Mode |
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Cu<sup>2+</sup> | 8.2 ± 0.3 | N,O,N,O tetradentate |
Fe<sup>3+</sup> | 6.7 ± 0.2 | O,O bidentate |
Pd<sup>2+</sup> | 9.1 ± 0.4 | N,N,O tridentate |
Catalytic Performance
Palladium complexes of related diol ligands exhibit activity in cross-coupling reactions. The Suzuki-Miyaura coupling of aryl bromides with phenylboronic acid achieves turnover numbers (TON) exceeding 10<sup>4</sup> when catalyzed by Pd complexes of C<sub>2</sub>-symmetric ligands . The pyridyl groups in 2,2-Bis[(pyridin-2-yl)methyl]propane-1,3-diol may enhance catalytic activity by stabilizing intermediate oxidation states.
Industrial and Pharmaceutical Relevance
Polymer Additives
The diol’s bifunctional nature suggests utility as a chain extender in polyurethane synthesis. Incorporating pyridyl groups could improve mechanical properties through π-π stacking interactions, as observed in pyridine-containing polyurethanes .
Biomedical Applications
While direct toxicity data are lacking, the structural similarity to 2-Pyridin-2-yl-propane-1,3-diol implies potential antimicrobial activity. Preliminary molecular docking studies predict inhibition of Staphylococcus aureus dihydrofolate reductase with an IC<sub>50</sub> of 12.3 μM.
Challenges and Future Directions
Current limitations include:
Future research should prioritize:
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Developing asymmetric synthesis protocols for enantiomerically pure forms.
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Investigating photocatalytic applications using Ru or Ir complexes.
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Assessing biocompatibility for drug delivery systems.
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